molecular formula C15H24N2O2 B2594611 Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate CAS No. 2352608-17-2

Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate

Cat. No. B2594611
CAS RN: 2352608-17-2
M. Wt: 264.369
InChI Key: RQPPVIINBXGUEI-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Synthetic Chemistry and Ligand Design

Tert-butyl (2-aminophenyl)carbamate serves as a versatile reagent in synthetic chemistry. Researchers use it as a redox-active ligand . Its unique structure allows for tailored modifications, making it valuable for ligand design in coordination chemistry and catalysis.

Conducting Polymers

As a monomer building block, tert-butyl (2-aminophenyl)carbamate contributes to the creation of conducting polymers . These materials find applications in electronic devices, sensors, and energy storage systems due to their electrical conductivity and tunable properties.

Antibacterial and Antitubercular Compounds

Researchers have explored tert-butyl (2-aminophenyl)carbamate derivatives as potential replacements for benzoxa-diazoles in potent antitubercular compounds . By modifying its structure, scientists aim to develop novel agents with improved efficacy against tuberculosis.

Heterocyclic Compound Synthesis

Tert-butyl (2-aminophenyl)carbamate plays a crucial role in the synthesis of benzimidazole heterocyclic compounds . These compounds exhibit broad-spectrum disease activity and are relevant in medicinal chemistry.

Mass Spectrometry Applications

In mass spectrometry, tert-butyl (2-aminophenyl)carbamate can be used as a protected amine in isobaric mix solutions for post-column infusion experiments. Researchers leverage its stability and compatibility with single-stage orbitrap mass spectrometry .

Exploring Chemical Spaces

This compound serves as a precursor for selective derivations, allowing access to novel chemical spaces complementary to piperidine ring systems. Researchers can explore uncharted territories by modifying tert-butyl (2-aminophenyl)carbamate.

properties

IUPAC Name

tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11-7-8-12(6-5-9-16)13(10-11)17-14(18)19-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPVIINBXGUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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